molecular formula C15H14N2O3S B2638097 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide CAS No. 895644-71-0

2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

Cat. No. B2638097
CAS RN: 895644-71-0
M. Wt: 302.35
InChI Key: IQEFNCUFFGTNLP-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMT or dimethylthiazolyl benzimidazole sulfone. DMT is widely used in the synthesis of various organic compounds and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Structural Elucidation : Research has detailed synthetic routes leading to benzothiadiazine derivatives, highlighting their utility in constructing complex heterocyclic systems. One study describes the quantitative yield of a nine-membered heterocyclic product through the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine and 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide, showcasing the compound's role in expanding synthetic chemistry's horizons (Schläpfer-Dähler et al., 1984).

Mechanistic Insights and Novel Heterocycles : Another study focusing on the chlorination of 2H-1,2,3-benzothiadiazine 1,1-dioxide reveals diverse reaction pathways leading to novel heterocyclic systems. This research not only elucidates the compound's structural dynamics but also its potential in generating new molecules with unique properties (King et al., 1971).

Bioactivity and Potential Therapeutic Applications

Antiviral Activity : Compounds within the benzothiadiazine family have been evaluated for their antiviral properties, particularly against HIV-1. One study synthesized benzothiadiazepine derivatives, demonstrating low micromolar concentrations' anti-HIV-1 activity. This research indicates the potential of benzothiadiazine derivatives, including the compound , in developing novel antiviral agents (Di Santo et al., 1998).

Anti-Inflammatory and Immunomodulatory Effects : The synthesis and discovery of 3-arylamino-2H-1,2,4-benzothiadiazin-5-ol 1,1-dioxides as novel and selective CXCR2 antagonists highlight the compound's relevance in modulating inflammatory responses. This suggests potential applications in treating diseases characterized by excessive inflammation (Wang et al., 2007).

properties

IUPAC Name

2-(2,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-7-8-11(2)13(9-10)17-15(18)16-12-5-3-4-6-14(12)21(17,19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEFNCUFFGTNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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